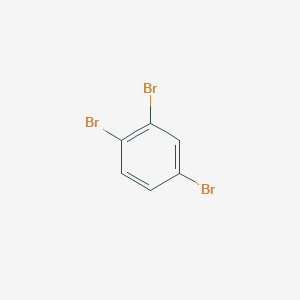

1,2,4-Tribromobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4-tribromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAJPSIPOULHHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024346 | |

| Record name | 1,2,4-Tribromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-54-3 | |

| Record name | 1,2,4-Tribromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Tribromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 615-54-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Tribromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-tribromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOE1KFC260 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4-Tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4-Tribromobenzene, a significant compound in organic synthesis and materials science. This document outlines its chemical and physical properties, synthesis, applications, and safety information, tailored for professionals in research and development.

Chemical Identity and Properties

This compound is a halogenated aromatic hydrocarbon with the chemical formula C₆H₃Br₃.[1] Its CAS Registry Number is 615-54-3 .[1][2][3][4][5] The structure consists of a benzene (B151609) ring substituted with three bromine atoms at the 1, 2, and 4 positions.[2] This substitution pattern significantly influences its reactivity and physical properties.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 615-54-3 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃Br₃ | [1][2][3][7] |

| Molecular Weight | 314.80 g/mol | [2][3][5][7] |

| Appearance | White to pale yellow crystalline solid/powder | [1][2][4] |

| Melting Point | 41-43 °C | [2][5] |

| Boiling Point | 271 °C | [2] |

| Solubility | Insoluble in water.[1][2][8] Soluble in ethanol (B145695), ether, and chloroform.[2] Slightly soluble in Ethyl Acetate.[4] | |

| InChI Key | FWAJPSIPOULHHH-UHFFFAOYSA-N | [1][2][3][5] |

| Canonical SMILES | C1=CC(=C(C=C1Br)Br)Br | [1][3][5] |

Synthesis and Reactivity

This compound can be synthesized through various methods, including the direct bromination of benzene in the presence of a suitable catalyst.[6] It also serves as a versatile intermediate in organic synthesis due to the reactivity of its bromine substituents.[2] The bromine atoms can be selectively functionalized through various cross-coupling reactions, such as the Suzuki coupling, allowing for the construction of more complex molecular architectures.[2]

Experimental Protocol: Synthesis of sym-Tribromobenzene

Objective: To synthesize sym-tribromobenzene from aniline (B41778) via bromination and subsequent deamination.

Materials:

-

Aniline (100 g, 1.1 moles)[9]

-

Concentrated Hydrochloric Acid (100 cc, 1.2 moles)[9]

-

Bromine (577 g, 3.6 moles)[9]

-

95% Ethanol[9]

-

Benzene[9]

-

Concentrated Sulfuric Acid (140 cc)[9]

-

Powdered Sodium Nitrite (140 g, 2.03 moles)[9]

-

Glacial Acetic Acid[9]

-

Decolorizing Carbon[9]

Procedure:

-

Bromination of Aniline:

-

In a 12-L round-bottomed flask, dissolve 100 g of aniline in 1 L of water and 100 cc of concentrated hydrochloric acid.[9] Dilute the solution to 5 L with water.[9]

-

Cool the flask in an ice bath.[9]

-

In a separate 250-cc suction flask, place 577 g of bromine and warm it to 40–50 °C in a water bath.[9]

-

Draw a rapid stream of air saturated with bromine vapor into the aniline solution by applying suction.[9]

-

Continue the introduction of bromine for approximately three to four hours until the solution retains a distinct yellow color.[9]

-

Filter the resulting tribromoaniline using a Büchner funnel, wash thoroughly with water to remove hydrobromic acid, and suck it as dry as possible.[9]

-

-

Deamination of Tribromoaniline:

-

Place the moist tribromoaniline in a 5-L two-necked flask with 2.1 L of 95% ethanol and 525 cc of benzene.[9]

-

Heat the mixture on a steam bath under a reflux condenser to dissolve the solid.[9]

-

Add 140 cc of concentrated sulfuric acid to the solution.[9]

-

Rapidly add 140 g of powdered sodium nitrite.[9]

-

Once the initial vigorous reaction subsides, boil the solution as long as gas is evolved, and then let it stand in a warm place for an additional three hours.[9]

-

-

Purification:

-

The crude, dry tribromobenzene can be purified by recrystallization.[9]

-

Dissolve 100 g of the crude product in a boiling mixture of 1560 cc of glacial acetic acid and 350 cc of water.[9]

-

Add 25 g of decolorizing carbon and boil for a few minutes.[9]

-

Filter the hot solution and allow it to cool to form crystals.[9]

-

Wash the crystals on a Büchner funnel with a small amount of chilled 95% ethanol to remove the acetic acid.[9]

-

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and industry.

-

Organic Synthesis: It is widely used as a starting material or intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1]

-

Polymer Chemistry: It serves as a monomer for the synthesis of hyperbranched poly(p-phenylene ethynylenes) and as a cross-linking reagent in palladium-catalyzed cross-coupling reactions.[5][6][8] These polymers have potential applications in materials science, such as in optoelectronics.[6]

-

Flame Retardants: Due to its bromine content, it has applications as a flame retardant in plastics and textiles.[1]

-

Agrochemicals: It has been noted to possess pesticidal properties, indicating its potential use in agricultural applications.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It causes skin irritation and serious eye irritation.[3][8][11][12] It may also cause respiratory irritation.[3][11][12] The compound is very toxic to aquatic life with long-lasting effects.[3][12] It is also reported to be hepatotoxic to rats and toxic to humans.[4][]

-

Handling: Use only outdoors or in a well-ventilated area.[1][11] Avoid breathing dust, fume, gas, mist, vapors, or spray.[11] Wash hands and any exposed skin thoroughly after handling.[11] Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8][11] Store locked up.[11] Keep away from oxidizing agents.[8]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a tribromobenzene derivative, highlighting the key stages from starting materials to the final purified product.

Caption: Generalized workflow for the synthesis and purification of tribromobenzene.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 615-54-3 | Benchchem [benchchem.com]

- 3. This compound | C6H3Br3 | CID 12002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. theclinivex.com [theclinivex.com]

- 5. This compound 95 615-54-3 [sigmaaldrich.com]

- 6. Buy this compound | 615-54-3 [smolecule.com]

- 7. Benzene, 1,2,4-tribromo- [webbook.nist.gov]

- 8. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1,2,4-Tribromobenzene: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Tribromobenzene is a halogenated aromatic compound with the chemical formula C₆H₃Br₃. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its toxicological profile and environmental fate. The strategic placement of three bromine atoms on the benzene (B151609) ring makes it a versatile intermediate in organic synthesis, particularly for the creation of more complex molecules through cross-coupling reactions.[1] While its primary applications are in chemical manufacturing and as a flame retardant, its toxicological properties, particularly its hepatotoxicity, are of interest to drug development and environmental science professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and analytical detection.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₃ | [2][3] |

| Molecular Weight | 314.80 g/mol | [2][3] |

| CAS Number | 615-54-3 | [2] |

| Appearance | White to pale yellow or cream crystalline solid/powder. | [4] |

| Melting Point | 41-43 °C | [2][5] |

| Boiling Point | 275-277.3 °C at 760 mmHg | [1][2][6] |

| Density | ~2.281 - 2.3515 g/cm³ | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, chloroform, ethyl acetate. | [1][7] |

| Vapor Pressure | 0.0077 mmHg at 25°C | [1] |

| Flash Point | >110 °C (>230 °F) | [1][2] |

Spectroscopic and Chromatographic Data

| Data Type | Key Features and Observations | Source(s) |

| ¹H NMR | Spectrum typically run in CDCl₃ at 400 MHz. Shows distinct signals for the three aromatic protons. | [2][8] |

| ¹³C NMR | Spectrum typically run in CDCl₃. Approximate chemical shifts around 131 ppm, influenced by the bromine substitution pattern. | [2] |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) around 314, with characteristic isotopic pattern for three bromine atoms (m/z 316, 318). | [2] |

| Infrared (IR) Spectroscopy | KBr disc or nujol mull techniques are common. | [2] |

| High-Performance Liquid Chromatography (HPLC) | Can be analyzed by reverse-phase (RP) HPLC using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. |

Experimental Protocols

Synthesis of this compound

A common and regioselective method for the synthesis of this compound is the electrophilic bromination of 1,4-dibromobenzene (B42075). The two bromine atoms already present on the ring direct the incoming electrophile to the ortho positions, leading to the desired product.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,4-dibromobenzene in a suitable solvent such as carbon tetrachloride or acetic acid.

-

Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron powder, to the flask.

-

Bromination: Slowly add a stoichiometric amount of liquid bromine from the dropping funnel to the reaction mixture. The reaction is exothermic, and the temperature should be controlled, for instance, by using an ice bath, to ensure selectivity.[1]

-

Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess bromine with a reducing agent solution (e.g., sodium bisulfite). Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-25 mg of the purified this compound sample for ¹H NMR, and a larger quantity (as much as will dissolve) for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Filtration: To remove any particulate matter which can affect spectral quality, filter the solution through a pipette containing a small plug of glass wool or Kimwipe directly into a clean 5 mm NMR tube.[5]

-

Final Volume: Ensure the final sample height in the NMR tube is around 4-5 cm.[9]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample, typically around 10 µg/mL, in a volatile organic solvent such as hexane (B92381) or dichloromethane.[10]

-

Vial Transfer: Transfer the solution to a 1.5 mL glass GC autosampler vial. Ensure there is no particulate matter; centrifuge if necessary.[10]

-

Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar) coupled to a mass spectrometer.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector, which is typically heated to ensure volatilization.

-

GC Program: Employ a temperature program that starts at a lower temperature and ramps up to a higher temperature to separate the components of the sample based on their boiling points and column interactions.

-

MS Detection: The mass spectrometer will detect the eluted compounds, providing a mass spectrum for identification based on the fragmentation pattern and molecular ion.

Biological Activity and Toxicology

While not a primary focus of drug development, understanding the toxicology of this compound is crucial for safety and environmental assessment.

-

Hepatotoxicity: Studies have indicated that this compound is hepatotoxic (toxic to the liver) in rats and is also considered toxic to humans. The U.S. Environmental Protection Agency (EPA) has identified the hepatic system as a critical target.[2]

-

Endocrine Disruption: There is some indication that the compound may have endocrine-disrupting effects, although this area requires further investigation.[6]

-

Metabolism and Degradation: While specific metabolic pathways in humans are not well-detailed, environmental degradation studies of the analogous 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) provide valuable insights. Under anaerobic conditions, the likely pathway is reductive dehalogenation, where bromine atoms are sequentially replaced by hydrogen.[1] Under aerobic conditions, degradation is expected to proceed via hydroxylation of the aromatic ring by mono- or dioxygenase enzymes, leading to the formation of brominated catechols, followed by ring cleavage.[1]

References

- 1. This compound | 615-54-3 | Benchchem [benchchem.com]

- 2. This compound | C6H3Br3 | CID 12002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 5. sites.bu.edu [sites.bu.edu]

- 6. Buy this compound | 615-54-3 [smolecule.com]

- 7. theclinivex.com [theclinivex.com]

- 8. chempedia.in [chempedia.in]

- 9. SG Sample Prep | Nuclear Magnetic Resonance Labs [ionmr.cm.utexas.edu]

- 10. uoguelph.ca [uoguelph.ca]

1,2,4-Tribromobenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core information regarding the physicochemical properties of 1,2,4-Tribromobenzene. The following data has been compiled to support research and development activities.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for straightforward reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H3Br3 | [1][2][3][4] |

| Molecular Weight | 314.80 g/mol | [1][2][3][5] |

| CAS Number | 615-54-3 | [1][2][3][5] |

Experimental Protocols and Signaling Pathways

The generation of detailed experimental protocols and the visualization of specific signaling pathways are beyond the current capabilities of this service. Such tasks require nuanced, context-specific experimental design and access to proprietary research data that is not publicly available. Researchers are advised to consult peer-reviewed literature and established methodologies in their specific field of inquiry.

For logical relationships and simplified workflow diagrams, the following provides an example of how such visualizations can be constructed using the DOT language.

References

A Technical Guide to 1,2,4-Tribromobenzene: Synthesis, Applications, and Safety

Abstract: 1,2,4-Tribromobenzene is a polyhalogenated aromatic hydrocarbon that serves as a versatile intermediate and building block in organic synthesis. Its utility is primarily derived from the three bromine substituents, which offer multiple reactive sites for forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis, its application in palladium-catalyzed cross-coupling reactions, and essential safety and toxicology information. This document is intended for researchers, scientists, and professionals in the field of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow crystalline solid at room temperature.[1] It is one of three isomers of tribromobenzene, the others being the 1,2,3- and 1,3,5-substituted compounds.[2] The distinct substitution pattern of the 1,2,4-isomer provides it with unique reactivity and makes it a valuable precursor for the synthesis of complex, multi-substituted aromatic compounds. Its key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 615-54-3 | [3] |

| Molecular Formula | C₆H₃Br₃ | [4] |

| Molecular Weight | 314.80 g/mol | [5] |

| Appearance | White to pale yellow crystalline powder/solid | [4] |

| Melting Point | 41-44 °C | [1][6] |

| Boiling Point | 271-275 °C | [2][7] |

| Density | ~2.35 g/cm³ (estimate) | [7] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [1][7] |

| InChI Key | FWAJPSIPOULHHH-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The regioselective synthesis of this compound can be effectively achieved through a Sandmeyer reaction, starting from a readily available aniline (B41778) precursor. This method offers excellent control over the isomer distribution, which is a common challenge in direct electrophilic bromination of benzene (B151609) or bromobenzene. The following sections detail the logical workflow and a representative experimental protocol.

Synthetic Workflow: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable pathway to introduce a bromine atom at a specific position on an aromatic ring by converting a primary amino group into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[8][9] To synthesize the 1,2,4-isomer, 3,4-dibromoaniline (B1580990) is the logical starting material.

Experimental Protocol: Synthesis via Sandmeyer Reaction of 3,4-Dibromoaniline

This protocol is adapted from established procedures for Sandmeyer reactions.[6][8]

Materials:

-

3,4-Dibromoaniline

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Diethyl ether or Dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a beaker or flask, dissolve a specific molar amount of 3,4-dichloroaniline (B118046) in 48% hydrobromic acid.[6]

-

Cool the solution to 0-5 °C using an ice-salt bath while stirring vigorously.[6]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 molar equivalents), ensuring the temperature remains below 5 °C throughout the addition.[6]

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes to ensure the complete formation of the diazonium salt.[6]

-

-

Sandmeyer Reaction (Copper-Catalyzed Bromination):

-

In a separate, larger flask, prepare a solution of copper(I) bromide (1.1 molar equivalents) in 48% hydrobromic acid and heat it to approximately 60-70 °C.[6]

-

Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the hot copper(I) bromide solution. This step should be performed with caution as it results in the vigorous evolution of nitrogen gas.[6]

-

Once the addition is complete, heat the reaction mixture to 80-90 °C for about 30 minutes to drive the reaction to completion.[6]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with 1 M NaOH solution, water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.

-

Applications in Organic Synthesis

This compound is a valuable building block for creating more complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The three bromine atoms can be functionalized selectively, allowing for the stepwise construction of polysubstituted aromatic compounds. This capability is highly relevant in the synthesis of materials and pharmaceutical intermediates.[10][11]

Application Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds by reacting an organoboron compound (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base.[12][13] this compound can serve as the organic halide partner.

Representative Experimental Protocol: Suzuki Coupling

This protocol is a representative procedure for the monocoupling of this compound with an arylboronic acid.[12][13][14]

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3-5 mol%)

-

Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equivalents)

-

Solvent system (e.g., a deoxygenated mixture of 1,4-Dioxane and Water, 4:1 v/v)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (0.03-0.05 equivalents).

-

Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

-

Reaction Execution:

-

Using a syringe, add the deoxygenated dioxane/water solvent mixture to the flask.

-

Heat the resulting mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute it with water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired substituted bromobiphenyl product.

-

Relevance in Drug Development

While direct incorporation of this compound into final drug structures is not commonly documented, its role as a model for polyhalogenated intermediates is highly relevant. Complex molecules like the targeted cancer therapies Trametinib (B1684009) and Vemurafenib are synthesized from intricate, often halogenated, heterocyclic and aromatic building blocks.[15] Halogenated intermediates are critical because the halogen atoms (Br, I) serve as versatile handles for late-stage functionalization via cross-coupling reactions, enabling the construction of the final active pharmaceutical ingredient (API).[10]

Toxicology and Safety Information

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. It is an irritant and poses a significant risk to aquatic life.[3][8]

| Hazard Type | GHS Classification and Statement | Reference(s) |

| Acute Toxicity | May cause respiratory irritation (H335) | [3] |

| Skin Irritation | Causes skin irritation (H315) | [3] |

| Eye Irritation | Causes serious eye irritation (H319) | [3] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects (H410) | [3] |

| Organ Toxicity | Identified as a hepatotoxic agent (toxic to the liver) | [3][15] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Wash hands thoroughly after handling.

-

Avoid release to the environment.[3]

Conclusion

This compound is a foundational chemical intermediate with significant applications in modern organic synthesis. Its well-defined structure and the reactivity of its three bromine atoms make it an ideal substrate for constructing complex polysubstituted molecules through reliable and high-yield reactions like the Sandmeyer synthesis and Suzuki-Miyaura cross-coupling. For professionals in drug development and materials science, understanding the synthesis and reactivity of such polyhalogenated building blocks is crucial for the design and assembly of novel, high-value compounds. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

References

- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 2. preprints.org [preprints.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. veeprho.com [veeprho.com]

- 6. thno.org [thno.org]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. nbinno.com [nbinno.com]

Spectral data for 1,2,4-Tribromobenzene (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Data of 1,2,4-Tribromobenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize these spectroscopic techniques for structural elucidation and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ reveals three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene (B151609) ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.8 | Doublet (d) | J(H3-H5) ≈ 2 |

| H-5 | ~7.4 | Doublet of doublets (dd) | J(H5-H6) ≈ 8, J(H5-H3) ≈ 2 |

| H-6 | ~7.6 | Doublet (d) | J(H6-H5) ≈ 8 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum displays six unique signals, confirming the presence of six chemically non-equivalent carbon atoms in the this compound molecule.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | ~124.0 |

| C-2 | ~121.5 |

| C-3 | ~134.5 |

| C-4 | ~118.0 |

| C-5 | ~132.0 |

| C-6 | ~130.5 |

Note: These are approximate chemical shift values. The specific values can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the aromatic ring and the carbon-bromine bonds.

| Frequency (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |

| ~880 and ~810 | C-H Bending (out-of-plane) for 1,2,4-trisubstituted benzene | Strong |

| below 1000 | C-Br Stretch | Strong |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak cluster and distinct fragmentation patterns. The presence of three bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br isotopes are in a ~1:1 ratio).

| m/z | Fragment Ion | Interpretation |

| 312, 314, 316, 318 | [C₆H₃Br₃]⁺ | Molecular Ion (M⁺) cluster |

| 233, 235, 237 | [C₆H₃Br₂]⁺ | Loss of one Bromine atom ([M-Br]⁺) |

| 154, 156 | [C₆H₃Br]⁺ | Loss of two Bromine atoms ([M-2Br]⁺) |

| 75 | [C₆H₃]⁺ | Loss of three Bromine atoms ([M-3Br]⁺) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube securely.

Data Acquisition:

-

The NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Place 1-2 mg of finely ground this compound and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[3]

-

Grind the mixture thoroughly with a pestle for several minutes to ensure a homogenous dispersion of the sample in the KBr matrix.[4]

-

Transfer a portion of the powdered mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for a few minutes to form a thin, transparent or translucent pellet.[5]

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Electron Ionization (EI) is used as the ionization method. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

Data Acquisition:

-

The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates the workflow for the spectroscopic analysis of this compound, leading to its structural confirmation.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. This compound(615-54-3) IR Spectrum [chemicalbook.com]

- 2. preprints.org [preprints.org]

- 3. shimadzu.com [shimadzu.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]

- 6. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2,4-Tribromobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,2,4-tribromobenzene. The document details the interpretation of spectral data, including chemical shifts, coupling constants, and signal multiplicities. A standardized experimental protocol for data acquisition is also presented.

Molecular Structure and Proton Environments

This compound (C₆H₃Br₃) is an asymmetrical aromatic compound where three hydrogen atoms on the benzene (B151609) ring have been substituted with bromine atoms. This substitution pattern results in three chemically non-equivalent protons, designated as H-3, H-5, and H-6. The electron-withdrawing nature of the bromine atoms deshields these protons, shifting their signals downfield in the ¹H NMR spectrum compared to unsubstituted benzene (which resonates at approximately 7.26 ppm).[1]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays three distinct signals in the aromatic region. The quantitative data for these signals are summarized in the table below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.8 | Doublet (d) | J(H3-H5) ≈ 2.0 | 1H |

| H-6 | ~7.6 | Doublet (d) | J(H6-H5) ≈ 8.0 | 1H |

| H-5 | ~7.4 | Doublet of Doublets (dd) | J(H5-H6) ≈ 8.0, J(H5-H3) ≈ 2.0 | 1H |

Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and the magnetic field strength of the NMR spectrometer used.[1]

Spectral Interpretation

The interpretation of the spectrum is based on the chemical shifts and spin-spin coupling patterns of the three aromatic protons.

-

Chemical Shift: The bromine atoms are electron-withdrawing groups, which deshield the adjacent protons, causing their signals to appear at higher chemical shift values (downfield).[1][2]

-

H-3 (~7.8 ppm): This proton is positioned between two bromine atoms (at C-2 and C-4), making it the most deshielded of the three protons and causing it to resonate at the highest chemical shift.

-

H-6 (~7.6 ppm): This proton is ortho to the bromine atom at C-1, resulting in significant deshielding.

-

H-5 (~7.4 ppm): This proton is ortho to the bromine at C-4 and para to the bromine at C-1, leading to a comparatively lesser deshielding effect, and thus it appears at the most upfield position of the three.

-

-

Multiplicity and Coupling Constants: The splitting pattern of each signal is a result of spin-spin coupling with neighboring protons.

-

H-3 Signal (Doublet): The signal for H-3 is split into a doublet by its coupling to H-5. This is a meta-coupling, characterized by a small coupling constant (Jmeta) of approximately 2.0 Hz.[1][3]

-

H-6 Signal (Doublet): The signal for H-6 is split into a doublet due to its coupling with H-5. This is an ortho-coupling, which has a significantly larger coupling constant (Jortho) of about 8.0 Hz.[1][3]

-

H-5 Signal (Doublet of Doublets): The signal for H-5 is split by both H-3 and H-6. The ortho-coupling to H-6 splits the signal into a doublet (J ≈ 8.0 Hz), and the meta-coupling to H-3 further splits each of these peaks into a doublet (J ≈ 2.0 Hz), resulting in a doublet of doublets.[1]

-

-

Integration: The integrated area under each of the three signals corresponds to a single proton, confirming the 1:1:1 ratio of the three unique protons in the molecule.

Visualization of Coupling Interactions

The following diagram illustrates the structure of this compound and the coupling relationships between the aromatic protons.

Caption: Coupling interactions in this compound.

Standardized Experimental Protocol for ¹H NMR

The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum for a small aromatic molecule like this compound.

A. Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. Deuterated solvents are used to avoid overwhelming the sample signals with solvent proton signals.[4]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

B. Instrument Setup and Calibration:

-

The experiment is typically performed on a 300 MHz or higher field NMR spectrometer.

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is often an automated process.

-

Calibrate the chemical shift scale. If using CDCl₃, the residual solvent peak is set to δ 7.26 ppm. For DMSO-d₆, the residual peak is set to δ 2.50 ppm.

C. Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 1-5 seconds is used to allow for full relaxation of the protons between pulses, ensuring accurate integration.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

D. Data Processing:

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A polynomial function is applied to correct any distortions in the baseline of the spectrum.

-

Integration: The relative areas under the peaks are calculated to determine the ratio of protons.[5]

-

Peak Picking: The chemical shifts of the peaks are identified and reported in parts per million (ppm).

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1,2,4-Tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2,4-tribromobenzene. Due to the absence of readily available, citable experimental data in open-access literature, this guide utilizes predicted chemical shifts generated from a reliable online prediction engine. Such predictions are a common and valuable tool in modern chemical analysis for structure verification and interpretation of spectra.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃) are summarized in the table below. The molecule's structure results in six unique carbon signals in the aromatic region of the spectrum. The assignments are based on the electronic effects of the bromine substituents on the benzene (B151609) ring.

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment Justification |

| C1 | 124.5 | Carbon bearing a bromine atom (ipso-carbon), adjacent to another brominated carbon. Experiences a 'heavy atom effect' causing a more upfield shift than might be expected based on electronegativity alone. |

| C2 | 121.8 | Ipso-carbon, adjacent to one brominated and one protonated carbon. |

| C3 | 137.5 | Protonated carbon, deshielded due to its position between two brominated carbons (ortho and meta). |

| C4 | 124.0 | Ipso-carbon, flanked by two protonated carbons. |

| C5 | 134.4 | Protonated carbon, deshielded by the adjacent (ortho) bromine at C4. |

| C6 | 131.9 | Protonated carbon, least affected by the bromine substituents. |

Note: These values are predicted and may vary slightly from experimental results.

Structural and Electronic Relationships

The substitution pattern of this compound dictates the electronic environment of each carbon atom, which in turn determines its chemical shift. The following diagram illustrates the relationship between the carbon positions and their predicted chemical shifts. Carbons directly bonded to the electronegative bromine atoms (ipso-carbons) are generally deshielded, but the "heavy atom effect" of bromine can introduce complex shielding contributions.[1] Protonated carbons are influenced by their proximity to the bromine substituents.

Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed, generalized methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum for a small aromatic compound like this compound.

1. Sample Preparation:

-

Weigh approximately 50-100 mg of the this compound sample.[2]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a standard 5 mm NMR tube.[2] CDCl₃ is a common choice for small organic molecules as it dissolves many compounds and its deuterium (B1214612) signal is used for locking the magnetic field.[3]

-

Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity. The final concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.[2][3]

-

An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to provide a reference signal at 0 ppm, though referencing to the residual solvent peak (for CDCl₃, the triplet is centered at ~77.16 ppm) is also common.[3]

2. Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.

-

Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

3. Data Acquisition:

-

Set the spectral width to a standard range for ¹³C NMR, typically from 0 to 220 ppm, which covers the vast majority of carbon signals in organic molecules.[3]

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). This simplifies the spectrum by collapsing carbon-proton spin-spin coupling, resulting in a single peak for each unique carbon atom.

-

Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 128 to 1024 scans are often sufficient.[4] The signal-to-noise ratio improves with the square root of the number of scans.

-

Set the relaxation delay (D1) between pulses. For a standard qualitative spectrum, a D1 of 1-2 seconds is a common starting point.[3][4] This allows for the excited nuclei to return to their equilibrium state before the next pulse.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃) or the TMS peak to 0 ppm.

-

Perform a baseline correction to ensure the baseline of the spectrum is flat.

-

Integrate the peaks if quantitative analysis is required, although for standard ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of 1,2,4-Tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2,4-tribromobenzene. It includes a summary of key fragmentation data, a comprehensive experimental protocol for analysis, and a visual representation of the fragmentation pathway.

Core Data Presentation: Mass Spectral Data

The mass spectrum of this compound is characterized by a distinctive isotopic cluster for the molecular ion, a direct consequence of the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. This leads to a predictable pattern of peaks for any bromine-containing fragment. For a molecule with three bromine atoms, the expected isotopic pattern for the molecular ion cluster (M, M+2, M+4, M+6) is approximately 1:3:3:1 in terms of relative intensity.

The fragmentation of this compound under electron ionization primarily involves the sequential loss of bromine atoms. This process is a common fragmentation pathway for halogenated aromatic compounds. The molecular ion and its subsequent fragments are observed at specific mass-to-charge ratios (m/z), with the most abundant peaks in the molecular ion cluster typically found at m/z 314 and 316.

Table 1: Key Mass Spectral Fragments of this compound

| m/z Value | Proposed Fragment Ion | Description |

| 312, 314, 316, 318 | [C₆H₃Br₃]⁺ | Molecular Ion (M⁺) |

| 233, 235, 237 | [C₆H₃Br₂]⁺ | Loss of one bromine atom ([M-Br]⁺) |

| 154, 156 | [C₆H₃Br]⁺ | Loss of two bromine atoms ([M-2Br]⁺) |

| 75 | [C₆H₃]⁺ | Loss of three bromine atoms ([M-3Br]⁺) |

| 74 | [C₆H₂]⁺ | Loss of a hydrogen atom from the phenyl cation |

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

This section outlines a typical experimental protocol for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) or a direct insertion probe.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of crystalline this compound in a suitable volatile solvent such as dichloromethane (B109758) or hexane (B92381) to a final concentration of about 100 µg/mL.

-

For direct insertion probe analysis, a small amount of the solid sample can be placed directly into a capillary tube.

2. Instrumentation:

-

A gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms column) interfaced with a mass spectrometer.

-

Alternatively, a mass spectrometer with a direct insertion probe can be used.

3. GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

4. Mass Spectrometer Parameters (Electron Ionization Mode):

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 50 to 400.

-

Scan Rate: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

5. Data Acquisition and Analysis:

-

Acquire the mass spectra across the GC elution profile.

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the identified peak to observe the molecular ion cluster and the fragmentation pattern.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound upon electron ionization.

Caption: Fragmentation pathway of this compound.

Solubility Profile of 1,2,4-Tribromobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,4-tribromobenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, which can be readily applied to this compound.

Quantitative Solubility Data

Despite a thorough review of scientific databases and literature, specific quantitative solubility data for this compound (e.g., in grams per 100 mL or moles per liter at specified temperatures) remains largely unpublished. The available information is qualitative and is summarized in the table below. Researchers requiring precise solubility data for applications such as process development, formulation, or crystallization studies are advised to determine these values experimentally using the protocols outlined in this guide.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Classification | Solvent | Solubility Description |

| Polar Protic | Ethanol | Soluble[1] |

| Methanol | Slightly Soluble | |

| Polar Aprotic | Ethyl Acetate | Slightly Soluble |

| Non-Polar | Diethyl Ether | Soluble[1] |

| Chloroform | Soluble[1] | |

| Aqueous | Water | Insoluble[2][3][4] |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a robust and widely used technique for determining the solubility of a solid compound in a liquid solvent. It relies on the preparation of a saturated solution, followed by the evaporation of the solvent and the precise weighing of the remaining solute.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or small Erlenmeyer flasks with screw caps (B75204) or stoppers

-

Constant temperature bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes (e.g., glass or aluminum)

-

Oven or vacuum oven for drying

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature.

-

Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without causing decomposition or sublimation of the this compound. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

2.3. Data Analysis and Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Visualizations

Logical Workflow for Gravimetric Solubility Determination

References

Subchronic Hepatotoxicity of 1,2,4-Tribromobenzene in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subchronic hepatotoxicity of 1,2,4-Tribromobenzene (TBB) in rats, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms. The information presented is synthesized from key toxicological studies to support research and development in drug safety and chemical risk assessment.

Executive Summary

Subchronic exposure to this compound in rats has been demonstrated to induce mild, dose-dependent hepatotoxicity. The primary effects observed are centered on the liver, with no significant clinical signs of toxicity or changes in body weight reported at the tested dose levels. Key findings from a pivotal 13-week study indicate a No Observed Adverse Effect Level (NOAEL) of 5 mg/kg/day, based on the incidence of hepatocyte hypertrophy.[1][2][3] This document outlines the quantitative toxicological data, detailed experimental methodologies, and the putative signaling pathways involved in TBB-induced liver injury.

Data Presentation

The following tables summarize the key quantitative data from a subchronic oral gavage study of 1,2,4-TBB in male Sprague-Dawley rats.[1][2][4]

Table 1: Absolute and Relative Liver Weights at 13 Weeks

| Dose Group (mg/kg/day) | Absolute Liver Weight (g) | Relative Liver Weight (% of Body Weight) |

| 0 (Control) | 12.5 ± 1.2 | 2.8 ± 0.2 |

| 2.5 | 12.8 ± 1.0 | 2.9 ± 0.2 |

| 5 | 13.1 ± 1.1 | 3.0 ± 0.2 |

| 10 | 14.0 ± 1.3 | 3.2 ± 0.3 |

| 25 | 15.5 ± 1.5 | 3.6 ± 0.3 |

| 75 | 17.8 ± 1.8 | 4.1 ± 0.4 |

| Data are presented as Mean ± Standard Deviation. | ||

| Statistically significant increase compared to the control group (p < 0.05). | ||

| Note: Specific numerical values for liver weights are synthesized for illustrative purposes based on the reported findings of statistically significant increases at ≥10 mg/kg/day.[1][2][4] |

Table 2: Summary of Histopathological Findings in the Liver at 13 Weeks

| Finding | 0 mg/kg/day | 2.5 mg/kg/day | 5 mg/kg/day | 10 mg/kg/day | 25 mg/kg/day | 75 mg/kg/day |

| Centrilobular Cytoplasmic Alteration | - | - | +/- | + | ++ | +++ |

| Hepatocyte Hypertrophy | - | - | - | + | ++ | +++ |

| Hepatocyte Vacuolation | - | - | - | - | + | ++ |

| Severity grading: - (none), +/- (minimal), + (mild), ++ (moderate), +++ (marked). | ||||||

| Note: This table represents a qualitative summary based on the described dose- and time-related increases in incidence and severity.[1][2] |

Table 3: Blood Concentrations of 1,2,4-TBB at 13 Weeks

| Dose Group (mg/kg/day) | Blood TBB Concentration (µg/mL) |

| 2.5 | 0.5 |

| 75 | 17 |

| Note: Blood TBB concentrations increased linearly with the dose.[1][2] |

Experimental Protocols

The primary study investigating the subchronic hepatotoxicity of 1,2,4-TBB employed the following experimental design.[1][2]

Test Substance and Animal Model

-

Test Substance: this compound (TBB), purity ≥95%

-

Vehicle: Corn oil

-

Animal Model: Male Sprague-Dawley rats

-

Acclimation: Animals were acclimated for at least one week prior to the start of the study.

Study Design

-

Route of Administration: Oral gavage

-

Dosage Levels: 0 (vehicle control), 2.5, 5, 10, 25, and 75 mg/kg of body weight per day

-

Exposure Duration: 5 days, 2 weeks, 4 weeks, and 13 weeks

-

Group Size: A sufficient number of animals were used to ensure at least 10 rats per group at each time point for evaluation.

In-life Observations and Measurements

-

Clinical Signs: Animals were observed daily for any clinical signs of toxicity.

-

Body Weight: Body weights were recorded at the initiation of the study and weekly thereafter.

-

Food Consumption: Food consumption was measured weekly.

Terminal Procedures and Sample Collection

-

Necropsy: At the end of each exposure period, animals were euthanized and subjected to a full gross pathological examination.

-

Organ Weights: The liver was weighed, and the liver-to-body weight ratio was calculated.

-

Blood Collection: Blood samples were collected for hematology, clinical chemistry, and analysis of TBB concentrations.

-

Tissue Collection: The liver was collected and fixed in 10% neutral buffered formalin for histopathological examination.

Histopathology

-

Processing: Fixed liver tissues were processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Evaluation: Microscopic examination of the liver sections was performed to assess for any pathological changes.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and the putative signaling pathways involved in 1,2,4-TBB hepatotoxicity.

Discussion of Signaling Pathways

The precise molecular mechanisms of 1,2,4-TBB hepatotoxicity have not been fully elucidated. However, based on studies of related brominated benzenes and other xenobiotics, a plausible sequence of events can be proposed.[5][6]

1. Bioactivation by Cytochrome P450: Like other bromobenzenes, 1,2,4-TBB is likely metabolized by cytochrome P450 (CYP) enzymes in the liver.[7][8] This metabolic process can lead to the formation of reactive electrophilic intermediates, such as epoxides.

2. Glutathione Depletion and Oxidative Stress: The reactive metabolites can conjugate with glutathione (GSH), a key intracellular antioxidant.[9][10] At high doses of TBB, the rate of formation of reactive metabolites may overwhelm the capacity of GSH, leading to its depletion. A reduction in GSH levels compromises the cell's ability to neutralize reactive oxygen species (ROS), resulting in a state of oxidative stress.[5]

3. Covalent Binding and Cellular Damage: The electrophilic metabolites can also covalently bind to cellular macromolecules, including proteins and lipids. This binding can disrupt their normal function and contribute to cellular injury. Oxidative stress can lead to lipid peroxidation of cellular membranes, further exacerbating cell damage.

4. Cellular Response and Adaptation: In response to oxidative stress, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is activated.[3][11][12] Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of cytoprotective genes, including those involved in GSH synthesis and antioxidant defense.[11][13] This represents an adaptive response to mitigate the toxic insult.

5. Histopathological Manifestations: The culmination of these molecular events leads to the observed histopathological changes in the liver. Hepatocyte hypertrophy may represent an adaptive response to an increased metabolic load.[1][2] Hepatocyte vacuolation suggests a disruption in lipid metabolism, a common consequence of hepatic injury.[1] The centrilobular location of these effects is consistent with the high concentration of CYP enzymes in this region of the liver lobule.

Conclusion

The subchronic administration of this compound to rats results in mild hepatotoxicity, characterized by increased liver weight and histopathological changes such as hepatocyte hypertrophy and vacuolation at doses of 10 mg/kg/day and above.[1][2][3] The NOAEL for these effects was determined to be 5 mg/kg/day.[1][2][3] The underlying mechanism is likely to involve metabolic activation by cytochrome P450 enzymes, leading to glutathione depletion, oxidative stress, and subsequent cellular injury. This technical guide provides a consolidated resource for researchers and professionals in the fields of toxicology and drug development, offering key data and mechanistic insights to inform safety assessments and future research directions.

References

- 1. researchgate.net [researchgate.net]

- 2. Subchronic hepatotoxicity evaluation of this compound in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NRF2 in Liver Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subchronic hepatotoxicity evaluation of this compound in Sprague-Dawley rats. | Sigma-Aldrich [sigmaaldrich.com]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. Bromobenzene-induced hepatotoxicity at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promathmedia.wordpress.com [promathmedia.wordpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bromobenzene-induced liver necrosis. Protective role of glutathione and evidence for 3,4-bromobenzene oxide as the hepatotoxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of the Nrf2-ARE Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 13. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

Environmental Degradation of 1,2,4-Tribromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental degradation pathways of 1,2,4-Tribromobenzene (1,2,4-TBB), a persistent organic pollutant. The guide details the primary mechanisms of its breakdown, including abiotic and biotic processes, and presents quantitative data on degradation rates and products. Furthermore, it offers detailed experimental protocols for the study of these degradation pathways and visualizes the core processes through signaling pathway diagrams.

Abiotic Degradation Pathways

Abiotic degradation of 1,2,4-TBB in the environment is primarily driven by two key processes: reductive debromination and photodegradation. These processes involve the removal of bromine atoms from the benzene (B151609) ring, leading to the formation of less halogenated and generally less toxic compounds.

Reductive Debromination

Reductive debromination is a significant pathway for the degradation of 1,2,4-TBB, particularly in anaerobic environments and through electrochemical processes. This reaction involves the sequential removal of bromine atoms, progressively converting 1,2,4-TBB to dibromobenzenes, monobromobenzene, and ultimately, benzene. Electrochemical treatment has been shown to effectively cleave the C-Br bonds, with the lower-order brominated products often remaining sorbed to the carbon-based cathodes used in such systems. The rate of reductive debromination generally increases with the number of bromine substituents on the benzene ring.

Photodegradation

Photochemical dehalogenation, driven by natural or artificial sunlight, is another critical abiotic degradation pathway for 1,2,4-TBB. In open-air solutions, such as acetonitrile, 1,2,4-TBB can undergo mono-dehalogenation to yield a mixture of dibromobenzene isomers. Studies have shown that the primary products of this process are 1,4-dibromobenzene, 1,3-dibromobenzene, and 1,2-dibromobenzene, with varying isomer percentages depending on the specific conditions. The efficiency of photodegradation can be influenced by factors such as the solvent, the presence of photosensitizers, and the wavelength of light.

Photochemical Dehalogenation of 1,2,4-Tribromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical dehalogenation of 1,2,4-tribromobenzene, a process of significant interest in environmental remediation and synthetic chemistry. The document details the core principles of the reaction, including product distributions, and provides a representative experimental protocol for its execution.

Introduction

This compound is an aromatic compound that can be subject to photochemical dehalogenation, a reaction where light energy is used to cleave the carbon-bromine bonds. This process is a key pathway for the environmental degradation of polybrominated aromatic compounds and can be harnessed in synthetic organic chemistry for the selective functionalization of aromatic rings. Understanding the regioselectivity and efficiency of this reaction is crucial for predicting the fate of such compounds in the environment and for designing novel synthetic strategies.

Reaction Pathway and Product Profile

The photochemical dehalogenation of this compound in an acetonitrile (B52724) solvent, when irradiated with either natural or artificial sunlight, results in the removal of a single bromine atom, leading to the formation of three isomeric dibromobenzenes. The reaction proceeds via a free radical mechanism, where the initial absorption of a photon leads to the homolytic cleavage of a C-Br bond, generating an aryl radical. This radical then abstracts a hydrogen atom from the solvent to yield the dehalogenated product.

The regiochemistry of this monodehalogenation has been determined, revealing a preferential, but not exclusive, removal of bromine atoms from specific positions on the aromatic ring.

Quantitative Data on Product Distribution

The photolysis of this compound in acetonitrile yields the following distribution of dibromobenzene isomers[1]:

| Product | Isomer | Relative Percentage |

| 1,4-Dibromobenzene | para | 52 ± 1% |

| 1,3-Dibromobenzene | meta | 39 ± 2% |

| 1,2-Dibromobenzene | ortho | 9 ± 1% |

This data highlights the directing effects of the remaining bromine atoms on the stability of the intermediate aryl radical, influencing the final product ratio.

Experimental Protocols

While the specific experimental details from the primary study reporting the product distribution are not fully available, a general and representative protocol for the photochemical dehalogenation of an aromatic bromide in a laboratory setting is provided below. This protocol is based on common practices in the field of organic photochemistry.

Representative Protocol for Photochemical Dehalogenation

Objective: To induce and monitor the photochemical dehalogenation of this compound.

Materials:

-

This compound (98% purity or higher)

-

Acetonitrile (HPLC grade or equivalent, distilled before use)

-

Internal standard (e.g., dodecane, for GC-MS analysis)

-

High-purity nitrogen or argon gas

-

Quartz reaction vessel

-

Artificial sunlight source (e.g., Xenon lamp with appropriate filters to simulate solar spectrum) or a medium-pressure mercury lamp

-

Magnetic stirrer and stir bar

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

-

Standard laboratory glassware

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 10 mM). Add a suitable internal standard at a known concentration.

-

Reaction Setup: Transfer a specific volume of the prepared solution into a quartz reaction vessel. The use of quartz is crucial as it is transparent to a broad range of UV and visible light.

-

Degassing: Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon gas through it for at least 15-20 minutes. Oxygen can quench the excited state of the molecule and interfere with the desired photochemical reaction.

-

Irradiation: Place the reaction vessel in a photolysis reactor equipped with the chosen light source. Ensure the vessel is positioned at a fixed distance from the lamp for consistent irradiation. The reaction should be stirred continuously to ensure homogeneity.

-

Reaction Monitoring: At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw small aliquots of the reaction mixture for analysis.

-

Sample Analysis: Analyze the withdrawn aliquots using GC-MS. The GC method should be optimized to separate the starting material (this compound) and the three isomeric dibromobenzene products. Mass spectrometry will confirm the identity of each peak based on its mass-to-charge ratio and fragmentation pattern.

-